molecular formula C10H10O3 B6205207 3-(4-hydroxyphenyl)but-2-enoic acid CAS No. 149636-52-2

3-(4-hydroxyphenyl)but-2-enoic acid

Cat. No.: B6205207
CAS No.: 149636-52-2
M. Wt: 178.2
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Description

3-(4-Hydroxyphenyl)but-2-enoic acid is a high-purity organic compound with the molecular formula C10H10O3 and a molecular weight of 178.19 g/mol. Its IUPAC name is (E)-3-(4-hydroxyphenyl)but-2-enoic acid, and it is characterized by the SMILES notation C/C(=C/C(=O)O)/C1=CC=C(C=C1)O . This compound belongs to the class of hydroxycinnamic acid derivatives, a group known for diverse biological activities observed in structurally similar plant-derived phenolics . As a research chemical, it serves as a valuable building block or reference standard in phytochemical studies and investigations into the structure-activity relationships of natural products. Researchers may also employ it in synthetic organic chemistry for developing novel compounds with potential pharmacological interest. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and referencing the associated Safety Data Sheet (SDS) prior to use.

Properties

CAS No.

149636-52-2

Molecular Formula

C10H10O3

Molecular Weight

178.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Hydroxyphenyl)but-2-enoic acid can be synthesized through several methods. One common method involves the condensation of 4-hydroxybenzaldehyde with malonic acid in the presence of pyridine, followed by decarboxylation. Another method includes the use of the Suzuki-Miyaura coupling reaction, where 4-hydroxyphenylboronic acid is coupled with a suitable vinyl halide under palladium catalysis .

Industrial Production Methods

Industrial production of 3-(4-hydroxyphenyl)but-2-enoic acid often involves the use of biotechnological processes, such as the fermentation of plant materials rich in phenolic compounds. Enzymatic hydrolysis is also employed to extract the compound from plant sources.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

3-(4-Hydroxyphenyl)but-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-hydroxyphenyl)but-2-enoic acid involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. Additionally, it can inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism . The compound’s interaction with these enzymes is mediated by hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Structure Substituent Key Features Biological Activity/Applications References
3-(4-Hydroxyphenyl)but-2-enoic acid C₆H₅(OH)-CH₂-CH=CH-COOH -OH (para) α,β-unsaturation, extended conjugation Potential antioxidant, under research
p-Coumaric acid C₆H₅(OH)-CH=CH-COOH -OH (para) Shorter chain (propenoic acid) Antioxidant, antimicrobial
3-(4-Methoxyphenyl)but-2-enoic acid C₆H₅(OCH₃)-CH₂-CH=CH-COOH -OCH₃ (para) Methoxy group enhances lipophilicity Protein-ligand interaction studies
3-(4-Chlorophenyl)but-2-enoic acid C₆H₅(Cl)-CH₂-CH=CH-COOH -Cl (para) Halogenation increases stability Synthetic intermediate
Butyl 3-(4-hydroxyphenyl)propanoate C₆H₅(OH)-CH₂-CH₂-COO-butyl Esterified propanoic acid Saturated chain, ester functionality Antioxidant (IC₅₀: 19 mg/mL)

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-(4-hydroxyphenyl)but-2-enoic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Claisen-Schmidt condensation : React 4-hydroxybenzaldehyde with a β-keto acid derivative (e.g., ethyl acetoacetate) under basic conditions (e.g., NaOH/ethanol). Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization or column chromatography .
  • Wittig reaction : Use a stabilized ylide (e.g., derived from triphenylphosphine and ethyl bromoacetate) with 4-hydroxybenzaldehyde. Optimize solvent (e.g., THF) and temperature (room temp. to reflux) to improve yield .
  • Key parameters : pH, temperature, and catalyst selection (e.g., acid/base) influence regioselectivity and isomer formation.

Q. Which analytical techniques are critical for characterizing 3-(4-hydroxyphenyl)but-2-enoic acid?

  • Methodology :

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the α,β-unsaturated carboxylic acid structure and substituent positions (e.g., double bond geometry, hydroxyl group placement) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify molecular weight and fragmentation patterns, as demonstrated for related phenyllactic acids .
  • HPLC : Employ reverse-phase chromatography with UV detection (λ ~280 nm) for purity assessment and isomer separation .

Q. How should initial biological activity screening be designed for this compound?

  • Methodology :

  • Antioxidant assays : Use the Oxygen Radical Absorbance Capacity (ORAC) assay to quantify radical scavenging activity. Compare results with structurally similar compounds (e.g., 3-(4-hydroxyphenyl)propanoic acid) to establish baseline activity .
  • In vitro enzyme inhibition : Screen against cyclooxygenase (COX) or lipoxygenase (LOX) to evaluate anti-inflammatory potential. Include positive controls (e.g., aspirin) and dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for 3-(4-hydroxyphenyl)but-2-enoic acid derivatives?

  • Methodology :

  • Substituent variation : Synthesize analogs with halogenation (e.g., fluoro, chloro) or methoxy groups at the phenyl ring. Compare activities using clusterwise regression analysis to identify critical substituents, as done for phenolic acids .
  • Double bond geometry : Isolate (E)- and (Z)-isomers via preparative HPLC and assess differences in biological activity (e.g., binding affinity to target proteins) .

Q. How to address contradictions in reported biological data for this compound?

  • Methodology :

  • Metabolite interference : Perform metabolic profiling (e.g., LC-MS/MS) to identify phase I/II metabolites (e.g., glucuronides, sulfates) that may mask or alter parent compound activity. Reference studies on microbial transformation of phenolic acids .
  • Assay standardization : Ensure consistency in experimental conditions (e.g., pH, cell line viability) across studies. Validate discrepancies using orthogonal assays (e.g., fluorescence-based vs. colorimetric antioxidant tests) .

Q. What strategies are effective for studying the metabolic fate of 3-(4-hydroxyphenyl)but-2-enoic acid in vivo?

  • Methodology :

  • Microbial metabolism : Incubate with fecal microbiota to identify decarboxylation or dehydroxylation products (e.g., 4-hydroxyphenylacetic acid) via UPLC-QTOF-MS .
  • Phase II metabolism : Use hepatocyte models to characterize sulfation/glucuronidation pathways. Compare kinetic parameters (e.g., KmK_m, VmaxV_{max}) with related compounds like p-coumaric acid .

Q. How can computational modeling predict the environmental behavior of this compound?

  • Methodology :

  • Soil mobility : Calculate the organic carbon partition coefficient (KocK_{oc}) using EPI Suite software. Compare with experimental data for 3-(4-hydroxyphenyl)propanoic acid (Koc=78.21K_{oc} = 78.21) to assess leaching potential .
  • Docking studies : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with antioxidant enzymes (e.g., SOD, CAT) based on bond dissociation energy (BDE) of phenolic O-H bonds .

Q. What are best practices for ensuring compound stability during storage?

  • Methodology :

  • Light sensitivity : Store in amber vials under inert gas (e.g., argon) to prevent photo-oxidation of the α,β-unsaturated system.
  • Temperature : Maintain at -20°C in anhydrous DMSO or ethanol to minimize hydrolysis of the carboxylic acid group .

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